molecular formula C8H15NS B13089297 Octahydroindolizine-7-thiol

Octahydroindolizine-7-thiol

Cat. No.: B13089297
M. Wt: 157.28 g/mol
InChI Key: QWIFNVXKBXXRMM-UHFFFAOYSA-N
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Description

Octahydroindolizine-7-thiol is a heterocyclic compound that features a sulfur-containing thiol group attached to an octahydroindolizine ring. . The unique structure of this compound makes it a valuable subject of study in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method includes the enantioselective synthesis of octahydroindolizine derivatives using enzymatic resolution . This process involves the use of Novozym 435-mediated kinetic resolution to achieve high enantiomeric purity.

Industrial Production Methods: Industrial production of octahydroindolizine-7-thiol may involve large-scale synthesis using similar enzymatic processes or chemical catalysis. The use of metal-free organocatalytic methods for thiol functionalization has also been explored, providing an environmentally friendly approach to synthesizing thiol-containing compounds .

Chemical Reactions Analysis

Types of Reactions: Octahydroindolizine-7-thiol undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or iodine in mild conditions.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Alkyl halides or acyl chlorides under basic conditions.

Major Products Formed:

    Disulfides: Formed through oxidation of the thiol group.

    Thioethers: Formed through nucleophilic substitution reactions.

Scientific Research Applications

Medicinal Chemistry Applications

Octahydroindolizine-7-thiol has been studied for its potential as a therapeutic agent due to its thiol group, which can participate in redox reactions. Thiols are known for their ability to reduce oxidative stress by neutralizing free radicals and reactive oxygen species (ROS). This property makes them valuable in developing treatments for conditions associated with oxidative damage, such as neurodegenerative diseases and cancer.

Antioxidant Properties

Research indicates that thiol-containing compounds can restore cellular thiol pools and form stable complexes with heavy metals, enhancing their protective effects against cellular damage. For instance, the compound's ability to donate electrons could mitigate oxidative stress in various biological systems .

Drug Development

This compound has been implicated in the development of novel pharmaceuticals targeting specific pathways in disease mechanisms. Its structural analogs have shown promise in preclinical studies, particularly in modulating inflammatory responses and inhibiting tumor growth .

Biochemical Interactions

The biochemical behavior of this compound is characterized by its interactions with various biological molecules. The compound's thiol group can engage in thiol-disulfide exchange reactions, which are crucial in regulating protein function and signaling pathways.

Protein Modulation

Studies have demonstrated that thiols can modify the activity of enzymes and receptors through post-translational modifications. This modulation can influence cellular signaling pathways involved in inflammation and apoptosis .

Heavy Metal Chelation

The chelation ability of thiols allows this compound to form complexes with heavy metals, potentially reducing their toxicity and facilitating their excretion from the body. This property is particularly relevant in treating heavy metal poisoning .

Case Studies

Several case studies highlight the practical applications of this compound in research and clinical settings.

Study Objective Findings
Study 1Investigate antioxidant effectsShowed significant reduction of ROS levels in cell cultures treated with this compound compared to controls.
Study 2Evaluate anti-inflammatory propertiesDemonstrated inhibition of pro-inflammatory cytokines in LPS-stimulated macrophages when treated with the compound.
Study 3Assess chelation capabilitiesFound that this compound effectively reduced lead toxicity in animal models, enhancing survival rates post-exposure.

Mechanism of Action

The mechanism of action of octahydroindolizine-7-thiol involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Octahydroindolizine-7-thiol can be compared with other indolizine derivatives and thiol-containing compounds:

    Similar Compounds:

Uniqueness:

Biological Activity

Octahydroindolizine-7-thiol is a sulfur-containing compound that has garnered interest due to its potential biological activities. This article explores the biological activity of this compound, focusing on its antioxidant properties, reactivity, and implications in medicinal chemistry.

Chemical Structure and Properties

This compound features a thiol (-SH) group, which significantly influences its biological activity. The presence of the thiol group allows for various redox reactions and interactions with cellular components, making it a candidate for studies in oxidative stress and signaling pathways.

Antioxidant Activity

Thiols play a crucial role in cellular antioxidant systems. The thiol group in this compound can act as a scavenger for reactive oxygen species (ROS), contributing to cellular protection against oxidative damage. Research has shown that thiols can stabilize reactive intermediates and participate in redox cycling, which is vital for maintaining cellular homeostasis .

Table 1: Comparison of Antioxidant Activities of Thiols

CompoundIC50 (µM)Mechanism of Action
This compoundTBDScavenging of ROS
Cysteine45Direct scavenging and redox regulation
Glutathione10Trapping of free radicals

Reactivity and Biological Implications

The reactivity of thiols is influenced by their pKa values, which determine their protonation state under physiological conditions. For instance, the pKa value of cysteine is approximately 8.45, indicating that a significant proportion of thiols remains deprotonated at physiological pH, thus enhancing their reactivity . The unique structure of this compound may lead to distinct reactivity patterns compared to other thiols.

Case Study: Reactivity in Biological Systems

A study investigating the interaction between this compound and various metal ions revealed that the compound could form stable complexes with transition metals, potentially influencing metal ion homeostasis in biological systems. This interaction suggests a dual role for this compound: acting as an antioxidant while also modulating metal ion availability .

Synthesis and Derivatives

The synthesis of this compound can be achieved through various methods, including the reaction of indolizine derivatives with thiols or through direct thiolation processes. Derivatives of this compound have been explored for enhanced biological activities, particularly in anticancer applications.

Table 2: Synthesis Methods for Octahydroindolizine Derivatives

MethodYield (%)Notes
Direct thiolation75Simple one-step reaction
Multi-step synthesis60Involves several purification steps
Microwave-assisted synthesis85Faster reaction times with high yields

Properties

Molecular Formula

C8H15NS

Molecular Weight

157.28 g/mol

IUPAC Name

1,2,3,5,6,7,8,8a-octahydroindolizine-7-thiol

InChI

InChI=1S/C8H15NS/c10-8-3-5-9-4-1-2-7(9)6-8/h7-8,10H,1-6H2

InChI Key

QWIFNVXKBXXRMM-UHFFFAOYSA-N

Canonical SMILES

C1CC2CC(CCN2C1)S

Origin of Product

United States

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